

Spectroscopic and Physicochemical Profile of 3-Bromoquinoline-8-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromoquinoline-8-carboxylic acid*

Cat. No.: *B581624*

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This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-bromoquinoline-8-carboxylic acid**, a key heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on established principles and data from closely related analogs. It also details standardized experimental protocols for acquiring such data.

Physicochemical Properties

3-Bromoquinoline-8-carboxylic acid is a substituted quinoline derivative with the following key identifiers and properties. This information is critical for its handling, formulation, and application in experimental settings.

Property	Value	Reference
CAS Number	1315366-78-9	
Molecular Formula	C ₁₀ H ₆ BrNO ₂	
Molecular Weight	252.06 g/mol	
Canonical SMILES	C1=CC2=C(C(=C1)C(=O)O)N =CC(=C2)Br	
Physical Form	Solid (predicted)	

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-bromoquinoline-8-carboxylic acid**. These predictions are derived from the known spectral characteristics of the quinoline core, the effects of bromine and carboxylic acid substituents on aromatic systems, and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine ring (H-2, H-4) are typically the most deshielded due to the electronegativity of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H-2	8.8 - 9.2	d
H-4	8.6 - 9.0	d
H-5	7.8 - 8.2	d
H-6	7.5 - 7.9	t
H-7	7.9 - 8.3	d
8-COOH	12.0 - 14.0	br s

d = doublet, t = triplet, br s = broad singlet. Predicted values are for a typical deuterated solvent like DMSO-d₆.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the bromine (C-3) will also be significantly shifted.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	150 - 155
C-3	120 - 125
C-4	138 - 142
C-4a	127 - 131
C-5	128 - 132
C-6	126 - 130
C-7	130 - 135
C-8	130 - 134
C-8a	145 - 150
8-COOH	165 - 170

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the carboxylic acid group and the bromoquinoline core.

Functional Group	Characteristic Absorption (cm ⁻¹)	Description
O-H (Carboxylic Acid)	3300 - 2500	Very broad, strong
C-H (Aromatic)	3100 - 3000	Sharp, medium
C=O (Carboxylic Acid)	1710 - 1680	Strong, sharp
C=C, C=N (Aromatic)	1600 - 1450	Medium to strong
C-O (Carboxylic Acid)	1320 - 1210	Strong
C-Br	700 - 500	Medium to strong

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

m/z Value	Predicted Fragment	Description
251/253	[M] ⁺	Molecular ion (M ⁺)
234/236	[M - OH] ⁺	Loss of hydroxyl radical
206/208	[M - COOH] ⁺	Loss of carboxylic acid group
127	[M - Br - CO] ⁺	Loss of bromine and carbon monoxide

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as **3-bromoquinoline-8-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation:

- For ^1H NMR, accurately weigh 5-10 mg of the sample.
- For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean vial. DMSO-d_6 is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.
- Transfer the solution into a 5 mm NMR tube using a pipette with a glass wool plug to filter any particulates.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the Free Induction Decay (FID) data. For ^{13}C NMR, a proton-decoupled experiment is standard, and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small, solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

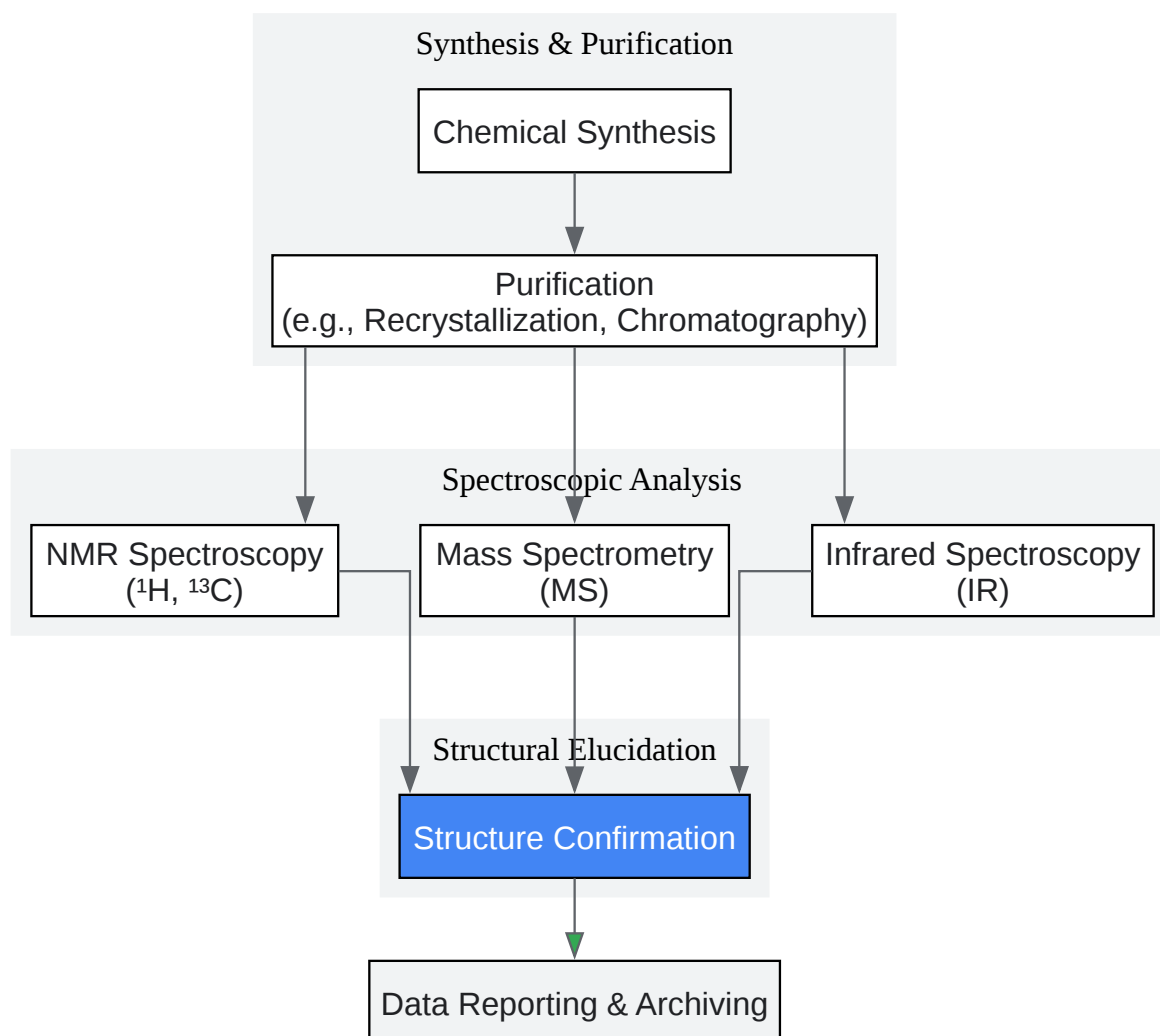
- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve signal quality.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating it in a high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
- Mass Analysis: Accelerate the ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier detects the ions, and the abundance of each ion is recorded to generate the mass spectrum.

Visualization of Experimental Workflow

The logical flow for the characterization of a novel chemical entity like **3-bromoquinoline-8-carboxylic acid** is depicted below.



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Caption: General workflow for the synthesis and structural characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with **3-bromoquinoline-8-carboxylic acid** and related compounds, providing both expected analytical data and the methodologies to obtain it.

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